molecular formula C19H17NO3 B2949032 5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid CAS No. 162152-11-6

5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid

Cat. No.: B2949032
CAS No.: 162152-11-6
M. Wt: 307.349
InChI Key: COBLXEAZKFJVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole ring, followed by various substitution reactions to add the methoxyphenyl, methyl, and phenyl groups. The exact synthesis pathway would depend on the available starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The methoxyphenyl and phenyl groups are likely to contribute to the overall stability of the molecule through resonance, while the carboxylic acid group could participate in hydrogen bonding interactions .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “5-(4-Methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid” could potentially undergo a variety of chemical reactions. The pyrrole ring might undergo electrophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions or be converted into other functional groups through reactions like esterification or amide formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group suggests that it would be polar and could form hydrogen bonds, which might increase its solubility in polar solvents. The aromatic rings could contribute to its stability and possibly its color .

Mechanism of Action

Target of Action

It’s known that many indole derivatives, which share a similar structure with en300-7443989, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that indole derivatives inhibit the catalytic activity of certain enzymes in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, changing the enzyme’s conformation and thus its activity .

Biochemical Pathways

Indole derivatives have been found to inhibit the activity of the enzyme alox15 . ALOX15 is involved in the metabolism of fatty acids, specifically linoleic acid and arachidonic acid . By inhibiting ALOX15, EN300-7443989 could potentially affect these metabolic pathways and their downstream effects.

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound greatly impact its bioavailability and efficacy .

Result of Action

It’s known that indole derivatives exhibit various biological activities, suggesting that en300-7443989 could potentially have diverse effects at the molecular and cellular level .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a reagent in a chemical reaction, future work might involve optimizing the reaction conditions or exploring other reactions it can participate in .

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-1-phenylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-13-17(19(21)22)12-18(14-8-10-16(23-2)11-9-14)20(13)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBLXEAZKFJVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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